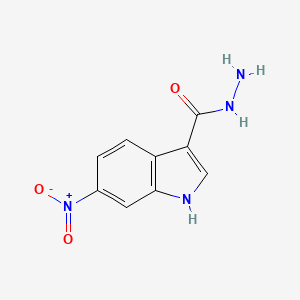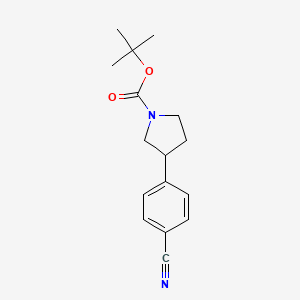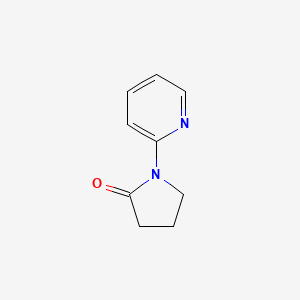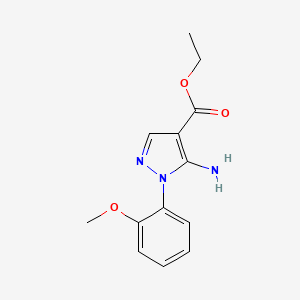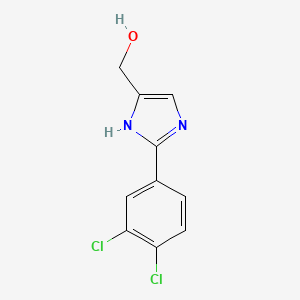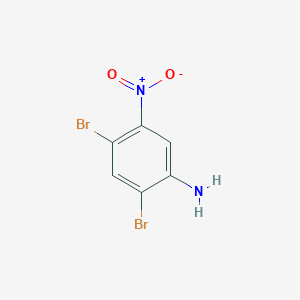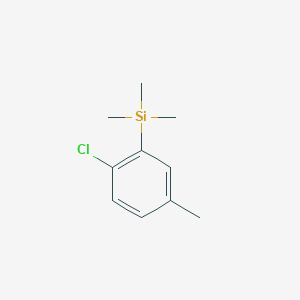
(2-Chloro-5-methylphenyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-5-methylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C10H15ClSi. It is a derivative of trimethylsilane, where the phenyl group is substituted with a chlorine atom at the 2-position and a methyl group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-methylphenyl)trimethylsilane typically involves the reaction of 2-chloro-5-methylphenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions: (2-Chloro-5-methylphenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide, potassium tert-butoxide, or lithium diisopropylamide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution: Products include substituted phenyltrimethylsilanes.
Oxidation: Products include alcohols or carboxylic acids.
Reduction: Products include hydrocarbons.
科学的研究の応用
(2-Chloro-5-methylphenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. It is also used in cross-coupling reactions and as a protecting group for alcohols and amines.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of (2-Chloro-5-methylphenyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the stability of the compound and facilitates its reactivity. The chlorine atom can be easily substituted, making the compound versatile in synthetic applications. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
- (2-Chlorophenyl)trimethylsilane
- (4-Chloro-5-methylphenyl)trimethylsilane
- (2-Methylphenyl)trimethylsilane
Comparison: (2-Chloro-5-methylphenyl)trimethylsilane is unique due to the presence of both chlorine and methyl substituents on the phenyl ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds. For example, (2-Chlorophenyl)trimethylsilane lacks the methyl group, which affects its steric and electronic properties. Similarly, (2-Methylphenyl)trimethylsilane lacks the chlorine atom, which influences its reactivity in substitution reactions.
特性
分子式 |
C10H15ClSi |
|---|---|
分子量 |
198.76 g/mol |
IUPAC名 |
(2-chloro-5-methylphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15ClSi/c1-8-5-6-9(11)10(7-8)12(2,3)4/h5-7H,1-4H3 |
InChIキー |
SIEHBJOEECEIKS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)Cl)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5S,8S,10aR)-3-[(Benzyloxy)carbonyl]-5-(Boc-amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic Acid](/img/structure/B13687772.png)
